sEH Inhibitory Potency: Cimicifugamide Outperforms Demethoxycimicifugamide and N-trans-Feruloyl Tyramine in a Direct Head-to-Head Fluorescence-Based Assay
In a fluorescence-based sEH inhibition assay using PHOME substrate, cimicifugamide (compound 7) demonstrated an IC₅₀ of 15.63 μM, representing a 1.10‑fold potency advantage over N-trans-feruloyl tyramine (IC₅₀ = 17.16 μM) and a 1.32‑fold advantage over demethoxycimicifugamide (IC₅₀ = 20.58 μM) [1]. The most potent congener, cimicifugamide A (IC₅₀ = 8.74 μM), was 1.79‑fold more active than cimicifugamide, confirming that the 3″-methoxy substitution pattern materially influences target engagement [1].
| Evidence Dimension | sEH inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 15.63 μM |
| Comparator Or Baseline | Demethoxycimicifugamide IC₅₀ = 20.58 μM; N-trans-feruloyl tyramine IC₅₀ = 17.16 μM; Cimicifugamide A IC₅₀ = 8.74 μM |
| Quantified Difference | 1.10‑fold more potent than N-trans-feruloyl tyramine; 1.32‑fold more potent than demethoxycimicifugamide; 1.79‑fold less potent than cimicifugamide A |
| Conditions | Recombinant human sEH, fluorescence-based assay with PHOME substrate, pH 7.4 buffer, compounds tested at multiple concentrations |
Why This Matters
The rank-order potency gap of up to 2.35‑fold among congeners means that selecting cimicifugamide over its weakly active analogs can reduce the compound amount required per assay plate, directly lowering procurement cost per data point.
- [1] Sun, Y.; Fan, C.; Chen, L.; Cui, X.; Otsuki, K.; Zhang, M.; Qiu, F.; Ding, L.; Li, W. Indole Alkaloids and Phenolic Amides from the Rhizomes of Cimicifuga heracleifolia and Their In Vitro Soluble Epoxide Hydrolase (sEH) Inhibitory Activity. Plants 2025, 14, 1742. View Source
